molecular formula C17H26O11 B1207568 Ipolamiide

Ipolamiide

Cat. No. B1207568
M. Wt: 406.4 g/mol
InChI Key: RWMXKBUPLSNIJL-BHBNKKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipolamiide is a terpene glycoside.

Scientific Research Applications

1. Antimicrobial Activity

Ipolamiide, isolated from Stereospermum kunthianum, has demonstrated significant antimicrobial activity. Studies using agar cup plate and broth dilution methods against various clinical isolates, including Escherichia coli and Staphylococcus aureus, have shown its effectiveness. Ipolamiide was active against several bacteria and Candida krusei but was inactive against Methicillin-resistant Staphylococcus aureus and Shigella dysenteriae (Hanwa et al., 2018).

2. Structural and Spectroscopic Characterization

Ipolamiide, along with other compounds like fulvoipolamiide, was isolated from the leaves of Stachytarpheta glabra. The structural characterization of these compounds was achieved through various techniques, including X-ray diffraction and Raman spectroscopy. This research provides a deeper understanding of the molecular structure and properties of ipolamiide (Viccini et al., 2008).

properties

Product Name

Ipolamiide

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-16(23)3-4-17(24)7(13(22)25-2)6-26-15(12(16)17)28-14-11(21)10(20)9(19)8(5-18)27-14/h6,8-12,14-15,18-21,23-24H,3-5H2,1-2H3/t8-,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1

InChI Key

RWMXKBUPLSNIJL-BHBNKKJBSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

ipolamiide
ipolamiide monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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